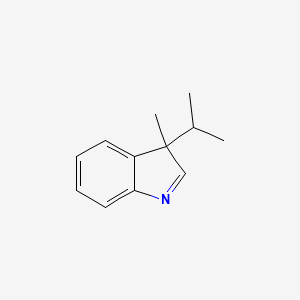
3-Isopropyl-3-methyl-3H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-3-methyl-3H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The indole scaffold, including derivatives like 3-Isopropyl-3-methyl-3H-indole, is recognized for its medicinal properties. Indoles are known to exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects. Research indicates that compounds derived from indoles can be effective in targeting various cancer cell lines and have shown promise in preclinical studies .
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of diverse heterocyclic compounds. For example, it can participate in one-pot multicomponent reactions to produce complex molecules such as 6-indolylpyridine derivatives, which have demonstrated anti-proliferative activities against cancer cells . The ability to create such compounds highlights its significance in designing new pharmaceuticals.
Case Study 1: Anti-Cancer Activity
A study evaluated the anti-cancer properties of indole derivatives synthesized from this compound. The results showed that these derivatives exhibited significant cytotoxic effects against human cancer cell lines, suggesting their potential as lead compounds in drug development .
Case Study 2: Multicomponent Reactions
Research documented the successful application of this compound in multicomponent reactions leading to the formation of novel imidates. These reactions utilized aromatic isocyanides and alcohols, resulting in products with good yields and potential applications in medicinal chemistry .
Comparative Data Table
| Application | Description | Outcome |
|---|---|---|
| Medicinal Chemistry | Indole derivatives for anti-cancer research | Significant cytotoxicity against cancer cells |
| Synthesis of Heterocycles | One-pot multicomponent reactions producing complex molecules | High yield of biologically active compounds |
| Reactivity Studies | Multicomponent synthesis involving isocyanides | Moderate to high yields of target compounds |
Eigenschaften
CAS-Nummer |
19013-46-8 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.259 |
IUPAC-Name |
3-methyl-3-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)12(3)8-13-11-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChI-Schlüssel |
CLTARMIOYINYSV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C=NC2=CC=CC=C21)C |
Synonyme |
3H-Indole,3-methyl-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















